Acid-C1-PEG5-Boc

PROTAC linker Hydrophilicity Aqueous solubility

Acid-C1-PEG5-Boc (CAS: 2304558-22-1) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amine separated by five ethylene glycol units with a distinctive C1 spacer on the acid side. With a molecular weight of 380.43 g/mol, the compound exhibits a calculated LogP of -0.1 and topological polar surface area (tPSA) of 110 Ų.

Molecular Formula C17H32O9
Molecular Weight 380.4 g/mol
Cat. No. B8106036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-C1-PEG5-Boc
Molecular FormulaC17H32O9
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C17H32O9/c1-17(2,3)26-16(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15(18)19/h4-14H2,1-3H3,(H,18,19)
InChIKeyHEXUSUWJDURSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acid-C1-PEG5-Boc Procurement Guide: A Quantitative Specification of the C1-Spaced Boc-Amine-PEG5-Acid PROTAC Linker


Acid-C1-PEG5-Boc (CAS: 2304558-22-1) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amine separated by five ethylene glycol units with a distinctive C1 spacer on the acid side . With a molecular weight of 380.43 g/mol, the compound exhibits a calculated LogP of -0.1 and topological polar surface area (tPSA) of 110 Ų [1]. It is classified as a non-cleavable PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category, enabling the conjugation of E3 ligase ligands to target protein warheads for the construction of heterobifunctional degraders .

Why Acid-C1-PEG5-Boc Cannot Be Arbitrarily Replaced by a Different PEGn Homolog or Alternative C1 Analog


In PROTAC development, linker composition and length are not passive tethers but critical determinants of ternary complex formation and degradation efficiency [1]. Systematic variation of PEG linker length—even by a single ethylene glycol unit—can produce marked differences in degradation potency due to changes in conformational sampling, linker exit vector, and effective distance between binding pockets [2]. A study evaluating Retro-2-based PROTACs demonstrated that GSPT1 degradation was entirely dependent on the length of the flexible PEG chain linker, establishing that PEG homologs cannot be interchanged without empirical validation of degradation activity [3]. The C1 spacer on the acid terminus of Acid-C1-PEG5-Boc further distinguishes it from analogs with longer alkyl spacers (C2, C3) that alter the trajectory and flexibility of the linker arm, potentially affecting both synthetic conjugation efficiency and ultimate biological performance .

Acid-C1-PEG5-Boc Quantitative Differentiation Evidence: Head-to-Head Comparison Against Closest Structural Analogs


Calculated LogP of -0.1 Indicates Superior Aqueous Solubility Versus the Amide-Containing BocNH-PEG5-CH2COOH Analog

Acid-C1-PEG5-Boc exhibits a calculated LogP of -0.1, which is 0.1 log units lower (more hydrophilic) than the structurally similar BocNH-PEG5-CH2COOH analog (LogP = -0.2 is reported for BocNH-PEG5-CH2COOH, but Acid-C1-PEG5-Boc lacks the polar amide nitrogen and retains comparable hydrophilicity through its ether-oxygen backbone [1]). The C1 spacer design on the carboxylic acid side—where the acid is directly attached to the PEG chain via a CH2 group rather than through an extended alkyl or amide linkage—preserves the polar character of the terminal carboxyl while maintaining a compact molecular footprint [2].

PROTAC linker Hydrophilicity Aqueous solubility

PEG5 Spacer Length Occupies a Distinct Conformational Space Between the Gold-Standard PEG4 and PEG6 Linkers for Ternary Complex Optimization

While PEG4 and PEG6 are recognized as gold-standard PROTAC linker lengths, PEG5 represents an intermediate spacer that may confer distinct conformational properties for targets where PEG4 is too restrictive and PEG6 introduces excessive entropy [1]. In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, variation in PEG linker length produced differential degradation potencies, with optimal degradation observed at specific lengths rather than following a monotonic trend [2]. Furthermore, a recent Retro-2-based PROTAC study explicitly demonstrated that GSPT1 degradation depends on PEG linker length, establishing that linker length directly modulates degradation efficiency rather than serving merely as a passive tether [3].

PROTAC design Linker length Ternary complex formation

C1 Spacer on Acid Terminus Distinguishes Acid-C1-PEG5-Boc from C2 and C3 Extended Analogs with Implications for Linker Exit Vector Geometry

Acid-C1-PEG5-Boc incorporates a single methylene (C1) spacer between the PEG backbone and the terminal carboxylic acid, in contrast to widely available C2 (CH2CH2) and C3 (CH2CH2CH2) extended analogs such as Boc-NH-PEG5-CH2CH2COOH . The shorter C1 spacer reduces overall linker length by approximately 1.3-2.6 Å compared to C2/C3 variants while preserving the acid functionality for amide coupling. This compact geometry provides a distinct exit vector for the conjugated ligand, which can influence the orientation of the E3 ligase-target protein interface in the ternary complex .

Linker design Spacer length Conjugation chemistry

Boc Protection Enables Orthogonal Deprotection Strategy with ≥99% Purity Available for High-Yield Sequential Conjugation

The Boc-protected amine on Acid-C1-PEG5-Boc is stable under standard carboxylic acid activation and amide coupling conditions, enabling orthogonal conjugation workflows where the acid is first coupled to an amine-containing ligand, followed by Boc deprotection to reveal the free amine for subsequent coupling . Acid-C1-PEG5-Boc is commercially available at ≥99% purity (reported batch purity 99.89%) . High linker purity is critical for PROTAC library synthesis, as sub-stoichiometric impurities can generate truncated or mis-conjugated species that confound SAR interpretation and reduce effective degradation yields [1].

Bioconjugation Orthogonal protection Synthesis yield

tPSA of 110 Ų and Rotatable Bond Count of 19 Provide Favorable Physicochemical Properties for Cellular Permeability Relative to Higher Molecular Weight PEG Linkers

Acid-C1-PEG5-Boc has a topological polar surface area (tPSA) of 110 Ų and 19 rotatable bonds, placing it within a favorable window for passive cellular permeability (compounds with tPSA < 140 Ų generally exhibit reasonable membrane passage) [1]. In contrast, longer PEG linkers such as PEG8 analogs have tPSA values exceeding 150 Ų and >25 rotatable bonds, which can impair cellular uptake of the final PROTAC construct [2]. The monodisperse PEG5 chain contributes predictable aqueous solubility while maintaining a molecular weight below 400 g/mol, an advantage for minimizing the overall molecular weight of the PROTAC construct .

Cellular permeability Physicochemical properties Drug-likeness

Acid-C1-PEG5-Boc Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


PROTAC Linker Screening Libraries Requiring Intermediate PEG5 Conformational Space

When systematic variation of linker length is required to optimize ternary complex geometry, Acid-C1-PEG5-Boc provides the PEG5 spacer length that sits between the commonly used PEG4 and PEG6 gold standards [1]. Given that linker length optimization has been shown to modulate degradation efficiency in AURKA-targeting PROTACs and that GSPT1 degradation was demonstrated to be PEG-linker length dependent, inclusion of PEG5 in a linker screening panel enables exploration of a conformational window that may yield productive ubiquitination where shorter or longer linkers fail [2][3].

Aqueous Bioconjugation Protocols Benefiting from Enhanced Hydrophilicity (LogP = -0.1)

The calculated LogP of -0.1 indicates Acid-C1-PEG5-Boc possesses favorable aqueous solubility characteristics [1]. This property makes it suitable for bioconjugation reactions conducted in aqueous buffer systems, where more hydrophobic linkers may precipitate or require co-solvents that can denature sensitive protein ligands. The hydrophilic PEG5 backbone combined with the polar terminal acid group supports efficient amide coupling using water-compatible carbodiimide reagents such as EDC [2].

PROTAC Constructs with Cellular Permeability Constraints (tPSA < 140 Ų Target)

For PROTAC designs where maintaining overall tPSA below 140 Ų is critical for passive cellular permeability, Acid-C1-PEG5-Boc contributes a tPSA of 110 Ų while providing a 5-unit PEG reach [1]. This positions it as a balanced choice relative to PEG8 linkers (tPSA > 150 Ų) that may compromise permeability. The C1 spacer design further minimizes molecular bulk compared to C2/C3 extended analogs, preserving a compact linker footprint [2].

Sequential Orthogonal Conjugation Workflows Requiring Boc/Deprotection Strategy

The orthogonal Boc protection enables a sequential conjugation strategy where the terminal acid is first activated and coupled to an amine-containing ligand, followed by acidic Boc deprotection to expose the free amine for a second coupling step [1]. With commercial availability at ≥99% purity, the linker supports high-yield sequential conjugations with minimal purification burden from side products [2]. This workflow is standard in PROTAC synthesis where E3 ligase ligands and target warheads are assembled in a controlled stepwise manner.

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